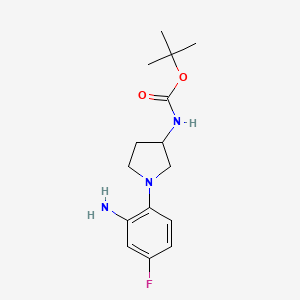

(S)-tert-Butyl (1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl)carbamate

Description

“(S)-tert-Butyl (1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl)carbamate” (CAS: 1233860-02-0) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-4-fluorophenyl group. Its molecular formula is C₁₅H₂₂FN₃O₂, with a molecular weight of 295.35 g/mol .

Key structural attributes include:

- A tert-butyl carbamate group, which enhances stability and modulates solubility.

- A fluorine atom at the para position of the aromatic ring, influencing electronic properties and bioavailability.

- A primary amine group on the phenyl ring, enabling further functionalization.

The compound is commercially available through suppliers such as Ambeed, Inc. and AiFChem, with applications spanning building blocks, custom synthesis, and drug discovery . Limited hazard data (GHS pictograms and hazard statements marked as “-” in safety sheets) suggest lower acute toxicity compared to structurally related compounds .

Properties

IUPAC Name |

tert-butyl N-[1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-6-7-19(9-11)13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVULHTYGHKPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Carbamate Formation: The final step involves the reaction of the amine with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions such as Friedel-Crafts acylation using aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: As a tool for studying enzyme interactions and protein modifications.

Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.

Industry: Use in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl)carbamate would depend on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate derivatives with pyrrolidine or piperidine scaffolds. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemistry and Bioactivity: The (S)-configuration in the target compound distinguishes it from enantiomers like (R)-tert-Butyl (1-(2-ethylbutanoyl)pyrrolidin-3-yl)carbamate, which may exhibit divergent binding affinities in chiral environments .

Fluorine Substitution : Fluorine at the 4-position (target compound) vs. difluoropyrrolidine (CAS 1354011-12-3) alters electronic density and steric effects, impacting target selectivity and metabolic stability .

Scaffold Diversity : Pyrimidine-based analogs (e.g., CAS 1799420-92-0) exhibit distinct reactivity due to aromatic heterocycles, whereas pyrrolidine derivatives are preferred for conformational flexibility .

Functional Group Variability: Hydroxyethyl or acyl groups (e.g., 2-ethylbutanoyl) modulate solubility and lipophilicity, influencing pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.